2,4-Bis(trifluoromethyl)aniline

Descripción general

Descripción

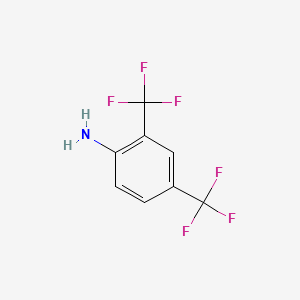

2,4-Bis(trifluoromethyl)aniline is an organic compound with the molecular formula C8H5F6N. It is characterized by the presence of two trifluoromethyl groups attached to the benzene ring at the 2 and 4 positions, and an amino group at the 1 position. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(trifluoromethyl)aniline typically involves the introduction of trifluoromethyl groups onto an aniline derivative. One common method is the Friedel-Crafts acylation followed by reduction. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like lithium aluminum hydride (LiAlH4) .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts reactions followed by catalytic hydrogenation. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Análisis De Reacciones Químicas

Diazotization and Phenol Formation

The primary documented reaction of 2,4-bis(trifluoromethyl)aniline involves diazotization followed by decomposition to form 2,4-bis(trifluoromethyl)phenol. This reaction proceeds via the following steps:

-

Diazotization : Treatment of this compound with sodium nitrite (NaNO₂) in sulfuric acid (H₂SO₄) at 0°C for 3 hours generates the corresponding diazonium salt.

-

Quenching : Addition of urea removes excess nitrous acid.

-

Decomposition : Heating the diazonium salt under reflux conditions in sulfuric acid and water yields 2,4-bis(trifluoromethyl)phenol .

Key Data :

| Parameter | Details |

|---|---|

| Reagents | H₂SO₄ (33%), NaNO₂, urea |

| Temperature | 0°C (stages 1–2); reflux (stage 3) |

| Reaction Time | 3 hours (stage 1); 10 minutes (stage 2); 1 hour (stage 3) |

| Yield | 23% |

The low yield is attributed to steric hindrance from the bulky trifluoromethyl groups and potential side reactions during diazonium salt decomposition .

Reduction Pathways in Related Compounds

While direct reduction of this compound is not explicitly documented, studies on structurally similar compounds provide insights into potential reactivity:

-

Nitro-to-Amine Reduction : For 2,5-bis(trifluoromethyl)nitrobenzene, catalytic hydrogenation with Raney Nickel and H₂ gas at 70–90°C for 8 hours yields 2,5-bis(trifluoromethyl)aniline with 73% efficiency . This suggests that nitro derivatives of this compound (if synthesized) could undergo similar reductions.

Comparative Reaction Conditions :

| Compound | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 2,5-Bis(trifluoromethyl)nitrobenzene | Reduction | H₂, Raney Ni, 70–90°C, 8 hours | 73% |

Stability and Reactivity Considerations

Aplicaciones Científicas De Investigación

Applications Overview

-

Pharmaceuticals

- Role as an Intermediate : 2,4-Bis(trifluoromethyl)aniline is utilized in synthesizing various pharmaceuticals, including antihypertensive agents, antifungal agents, and anti-inflammatory drugs. Its unique electron-withdrawing trifluoromethyl groups enhance the metabolic stability and bioavailability of drug candidates .

- Case Study : Research has demonstrated its effectiveness in modulating biological pathways by interacting with specific molecular targets, which can lead to the inhibition of certain enzymes or receptors crucial for disease progression.

-

Agrochemicals

- Production of Herbicides and Insecticides : The compound serves as a raw material in the formulation of various agrochemicals. Its effectiveness in pest control makes it integral to agricultural practices .

- Case Study : The synthesis of herbicides utilizing this compound has shown improved efficacy against resistant weed species compared to traditional compounds .

-

Dyes and Pigments

- Manufacturing of Pigments : It is used to produce yellow and orange pigments employed in textiles and paints. The compound's properties allow for vibrant color production while maintaining stability under various conditions .

- Case Study : Studies indicate that dyes derived from this compound exhibit enhanced lightfastness and washfastness compared to conventional dyes .

-

Electronics

- Component in Electronic Manufacturing : The compound is used in producing electronic components due to its thermal stability and electrical properties .

- Case Study : Research has shown that incorporating this compound into polymer matrices enhances the dielectric properties of materials used in capacitors .

- Photography

Safety Considerations

Handling this compound requires caution due to its hazardous nature. It can cause severe skin and eye irritation; therefore, protective measures such as gloves, goggles, and respirators are essential during use .

Mecanismo De Acción

The mechanism of action of 2,4-Bis(trifluoromethyl)aniline involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing cellular processes. The exact pathways and targets are still under investigation, but its unique structure suggests it may have multiple modes of action .

Comparación Con Compuestos Similares

- 3,5-Bis(trifluoromethyl)aniline

- 2-(Trifluoromethyl)aniline

- 4-(Trifluoromethyl)aniline

- 2,5-Bis(trifluoromethyl)aniline

Comparison: 2,4-Bis(trifluoromethyl)aniline is unique due to the specific positioning of its trifluoromethyl groups, which significantly influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution reactions and varying degrees of biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Actividad Biológica

2,4-Bis(trifluoromethyl)aniline is an organic compound characterized by its unique molecular structure, which includes two trifluoromethyl groups attached to a benzene ring. This structure significantly influences its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. The compound's potential applications range from drug discovery to its role as a biochemical tool in various research fields.

The chemical formula of this compound is . The presence of the trifluoromethyl groups enhances its metabolic stability and bioavailability, which are critical factors in drug development. These groups also impart strong electron-withdrawing properties, affecting the compound's reactivity and interactions with biological targets.

The biological activity of this compound can be attributed to its interactions with various enzymes and receptors. The trifluoromethyl groups enhance the binding affinity to proteins, which can modulate biological pathways by inhibiting specific enzymes or receptors. This interaction is crucial for understanding its pharmacological potential.

Biological Activities

Research has identified several biological activities associated with this compound:

- Antimicrobial Activity : The compound has shown potential against various microbial strains.

- Antitumor Activity : Studies indicate that it may inhibit tumor growth through specific molecular interactions.

- Antidiabetic Effects : Preliminary research suggests possible benefits in glucose metabolism regulation.

- Enzyme Inhibition : It has been observed to affect enzyme function, particularly those involved in cell signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Enzyme Interaction Studies : A study demonstrated that this compound could inhibit certain enzymes involved in metabolic pathways. This inhibition was linked to the structural characteristics of the compound, particularly the electron-withdrawing nature of the trifluoromethyl groups.

- Antitumor Research : In vitro studies indicated that this compound could reduce cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve modulation of signaling pathways critical for cell growth.

- Pharmacokinetics : Research highlighted that the trifluoromethyl groups enhance the lipophilicity and metabolic stability of this compound, which are favorable characteristics for drug candidates .

Comparative Analysis

To understand the uniqueness of this compound in comparison to similar compounds, a table is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Two trifluoromethyl groups enhancing reactivity |

| 3,5-Bis(trifluoromethyl)aniline | Structure | Similar electron-withdrawing properties but different positions |

| 2-(Trifluoromethyl)aniline | Structure | One trifluoromethyl group; less steric hindrance |

| 4-(Trifluoromethyl)aniline | Structure | One trifluoromethyl group; different electronic effects |

This table illustrates how the structural differences among these compounds can lead to variations in their biological activities and interactions.

Propiedades

IUPAC Name |

2,4-bis(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6N/c9-7(10,11)4-1-2-6(15)5(3-4)8(12,13)14/h1-3H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWVOUBVGBJRNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957935 | |

| Record name | 2,4-Bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-71-5 | |

| Record name | 2,4-Bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 367-71-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.